
Zilpaterolhydrochlorid
Übersicht
Beschreibung
Zilpaterol (hydrochloride) is a β2 adrenergic agonist primarily used in veterinary medicine to enhance growth performance in livestock, particularly cattle. Marketed under the trade name Zilmax, it is known for its ability to increase muscle mass and improve feed efficiency by redistributing energy from fat to muscle tissue .
Wissenschaftliche Forschungsanwendungen
Zilpaterol (Hydrochlorid) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung von β2-adrenergen Agonisten und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das Muskelwachstum und den Fettstoffwechsel bei Nutztieren.
Medizin: Untersucht auf potenzielle therapeutische Anwendungen bei Erkrankungen, die ein Muskelwachstum oder eine Fettreduktion erfordern.
Industrie: In der Landwirtschaft eingesetzt, um die Produktionseffizienz von Nutztieren zu verbessern.
5. Wirkmechanismus
Zilpaterol (Hydrochlorid) entfaltet seine Wirkung, indem es an β2-adrenerge Rezeptoren auf Muskel- und Fettzellen bindet. Diese Bindung aktiviert das Adenylatcyclase-Enzym, wodurch die cAMP-Spiegel erhöht und die Proteinkinase A aktiviert wird. Die Folge ist eine verstärkte Proteinsynthese in Muskelzellen und eine erhöhte Lipolyse in Fettzellen, was zu einer größeren Muskelmasse und einer geringeren Fettablagerung führt .
Ähnliche Verbindungen:
Clenbuterol: Ein weiterer β2-adrenerger Agonist, der für ähnliche Zwecke eingesetzt wird, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.
Ractopamin: Ein β-adrenerger Agonist, der bei Nutztieren eingesetzt wird, um die Magerheit zu fördern und die Futterverwertung zu verbessern.
Einzigartigkeit von Zilpaterol (Hydrochlorid): Zilpaterol (Hydrochlorid) ist aufgrund seiner spezifischen Bindungsaffinität und Wirksamkeit bei der Förderung des Muskelwachstums und der Minimierung der Fettablagerung einzigartig. Seine Anwendung in den letzten Stadien der Nutztierproduktion macht es besonders effektiv bei der Verbesserung der Fleischqualität und -ausbeute .
Wirkmechanismus
Target of Action
Zilpaterol hydrochloride primarily targets the β2 adrenergic receptors . These receptors are located in the cellular membranes and play a crucial role in various physiological responses, including bronchodilation .
Mode of Action
As a β2 adrenergic agonist , zilpaterol hydrochloride binds to the β2 adrenergic receptors . This binding activates protein kinase A, an enzyme responsible for changes in protein synthesis and degradation . The activation of these receptors leads to decreased lipogenesis (fat synthesis and storage) and increased lipolysis (fat mobilization and hydrolysis) .
Biochemical Pathways
The activation of β2 adrenergic receptors by zilpaterol hydrochloride affects several biochemical pathways. It leads to increased lipolysis and reduced intramuscular fat (IMF), redistributing ingested energy and improving feed efficiency .
Pharmacokinetics
It is known that zilpaterol hydrochloride is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter .
Result of Action
The action of zilpaterol hydrochloride results in increased muscle mass and reduced fat in sheep and cattle carcasses in fattening . This leads to improved growth performance and feed efficiency . By increasing lipolysis and reducing intramuscular fat, it can affect meat quality in terms of the attributes of tenderness, juiciness, taste, and color .
Action Environment
The action, efficacy, and stability of zilpaterol hydrochloride can be influenced by environmental factors. For instance, it has been observed that cattle began arriving with missing hooves in large numbers during hot weather . More research is needed to fully understand the influence of environmental factors on the action of zilpaterol hydrochloride .
Biochemische Analyse
Biochemical Properties
Zilpaterol hydrochloride is known to interact with β2 adrenergic receptors . As a β2 adrenergic agonist, it is believed to activate protein kinase A, which in turn increases protein synthesis in skeletal muscle fibers and reduces lipogenesis while increasing lipolysis in adipose tissues .
Cellular Effects
Zilpaterol hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to alter muscle metabolism and lipid components of muscles . In adipose tissue, it triggers lipolysis of stored triglycerides into free fatty acids .
Molecular Mechanism
As a β2 adrenergic agonist, it is believed to bind to β2 adrenergic receptors, leading to a cascade of intracellular events that ultimately result in increased protein synthesis and decreased fat synthesis .
Temporal Effects in Laboratory Settings
The effects of Zilpaterol hydrochloride over time in laboratory settings have been studied. It has been reported that Zilpaterol hydrochloride impacts muscle metabolism and myogenic activity that establishes protein deposition
Dosage Effects in Animal Models
The effects of Zilpaterol hydrochloride vary with different dosages in animal models. It has been reported that the hot carcass weight and total saleable meat yield linearly increased with the duration of Zilpaterol hydrochloride supplementation .
Metabolic Pathways
Zilpaterol hydrochloride is involved in the adrenergic signaling pathway, where it acts as an agonist for β2 adrenergic receptors . This leads to a cascade of events that ultimately result in increased protein synthesis and decreased fat synthesis .
Transport and Distribution
Given its role as a β2 adrenergic agonist, it is likely that it is transported to cells via the bloodstream and distributed within cells to sites where β2 adrenergic receptors are located .
Subcellular Localization
Given its role as a β2 adrenergic agonist, it is likely that it binds to β2 adrenergic receptors, which are typically located on the cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Zilpaterol (Hydrochlorid) wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Bildung des Benzazepin-Grundgerüsts, gefolgt von der Einführung von funktionellen Gruppen, die für seine biologische Aktivität erforderlich sind. Zu den wichtigsten Schritten gehören:
- Bildung des Benzazepinrings durch Cyclisierungsreaktionen.
- Einführung der Isopropylaminogruppe durch Substitutionsreaktionen.
- Hydroxylierung, um die Hydroxygruppe an der entsprechenden Position hinzuzufügen.
Industrielle Produktionsverfahren: Die industrielle Produktion von Zilpaterol (Hydrochlorid) umfasst die großtechnische chemische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:
- Verwendung von Hochdruckreaktoren zur Cyclisierung.
- Kontrollierte Temperatur- und pH-Bedingungen, um bestimmte Reaktionen zu ermöglichen.
- Reinigungsschritte wie Kristallisation und Chromatographie zur Isolierung des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen: Zilpaterol (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen unter oxidativen Bedingungen.
Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen unter Verwendung von Reduktionsmitteln.
Substitution: Einführung von funktionellen Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Bedingungen, die starke Säuren oder Basen beinhalten, um die Substitutionsreaktionen zu ermöglichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um die endgültige aktive Verbindung, Zilpaterol (Hydrochlorid), zu erhalten.
Vergleich Mit ähnlichen Verbindungen
Clenbuterol: Another β2 adrenergic agonist used for similar purposes but with different pharmacokinetic properties.
Ractopamine: A β-adrenergic agonist used in livestock to promote leanness and improve feed efficiency.
Uniqueness of Zilpaterol (Hydrochloride): Zilpaterol (hydrochloride) is unique due to its specific binding affinity and efficacy in promoting muscle growth while minimizing fat deposition. Its use in the final stages of livestock production makes it particularly effective in enhancing meat quality and yield .
Eigenschaften
CAS-Nummer |
119520-06-8 |
|---|---|
Molekularformel |
C14H20ClN3O2 |
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m0./s1 |
InChI-Schlüssel |
GIEFXLLRTJNFGT-JZKFLRDJSA-N |
SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
Isomerische SMILES |
CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O.Cl |
Kanonische SMILES |
CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |
Aussehen |
Solid powder |
| 119520-06-8 | |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Zilpaterol hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does zilpaterol hydrochloride exert its effects on livestock?
A1: Zilpaterol hydrochloride functions as a β2-adrenergic agonist. It binds to β2-adrenergic receptors located on the surface of cells, particularly those found in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events that ultimately promote protein synthesis and inhibit protein degradation in muscle, leading to increased muscle mass and decreased fat deposition. [, , ]
Q2: What are the downstream effects of zilpaterol hydrochloride binding to β2-adrenergic receptors?
A2: Upon binding to β2-adrenergic receptors, zilpaterol hydrochloride activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and modulates the activity of various proteins involved in muscle protein synthesis and degradation. []
Q3: How does zilpaterol hydrochloride affect muscle fiber composition?
A3: Zilpaterol hydrochloride has been shown to influence muscle fiber type composition. Research suggests that it may decrease the proportion of type IIA muscle fibers, which are intermediate in contractile speed and metabolic properties, while increasing the cross-sectional area of type IIX fibers, known for faster contraction speeds and greater reliance on glycolytic metabolism. []
Q4: What is the molecular formula and weight of zilpaterol hydrochloride?
A4: While the provided research papers don't explicitly state the molecular formula and weight of zilpaterol hydrochloride, this information can be readily found in publicly available chemical databases.
Q5: Is there any spectroscopic data available for zilpaterol hydrochloride?
A5: The provided research papers primarily focus on the biological effects and applications of zilpaterol hydrochloride. They do not delve into detailed spectroscopic characterization.
Q6: How does zilpaterol hydrochloride affect the growth performance of cattle?
A6: Zilpaterol hydrochloride supplementation has consistently been shown to improve growth performance in cattle. Research indicates that it can significantly increase average daily gain (ADG), final body weight, and feed efficiency (G:F). [, , , , , ]
Q7: What are the effects of zilpaterol hydrochloride on carcass characteristics?
A7: Studies demonstrate that zilpaterol hydrochloride can enhance carcass leanness. It increases hot carcass weight (HCW), dressing percentage, and longissimus muscle area (LMA) while decreasing fat thickness and yield grade. [, , , , , , , ]
Q8: Does zilpaterol hydrochloride impact beef tenderness?
A8: A consistent finding across multiple studies is that zilpaterol hydrochloride supplementation can negatively impact beef tenderness. It increases Warner-Bratzler shear force values, indicating tougher meat. This effect has been observed in various muscles, including the longissimus lumborum, and persists even after extended aging periods. [, , , , , , , , ]
Q9: Does the duration of zilpaterol hydrochloride supplementation influence its effects?
A9: Research suggests that the duration of zilpaterol hydrochloride supplementation can influence its effects. Longer durations of supplementation have been associated with greater increases in HCW and lean yield but may also exacerbate the negative effects on tenderness. [, , , , ]
Q10: Does zilpaterol hydrochloride affect the health of cattle?
A10: While zilpaterol hydrochloride is generally considered safe for use in cattle when administered according to approved guidelines, some studies have raised concerns about potential cardiac effects. One study suggested that it may contribute to left ventricular hypertrophy and potentially increase the risk of cardiac dysfunction. []
Q11: Are there any concerns about zilpaterol hydrochloride residues in meat products?
A11: Zilpaterol hydrochloride is subject to strict withdrawal periods to minimize the risk of residues in meat products. Regulatory agencies, such as the FDA, have established maximum residue limits (MRLs) to ensure consumer safety.
Q12: Are there any alternatives to zilpaterol hydrochloride for improving livestock production?
A12: Various other growth-promoting technologies are available for livestock production, including other β-adrenergic agonists, anabolic implants, and nutritional strategies. The choice of technology depends on factors such as the target species, production goals, and regulatory considerations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





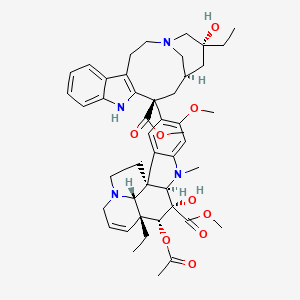
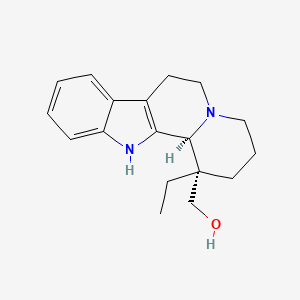
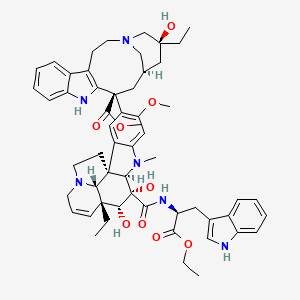

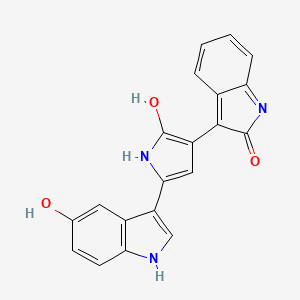

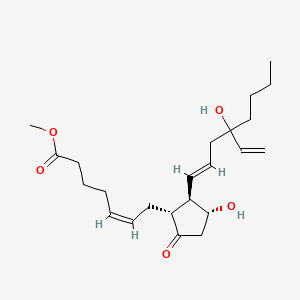
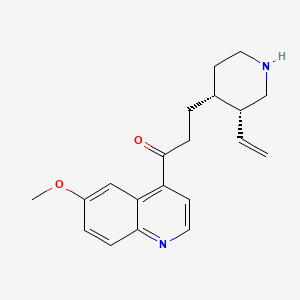
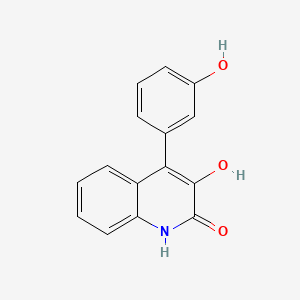
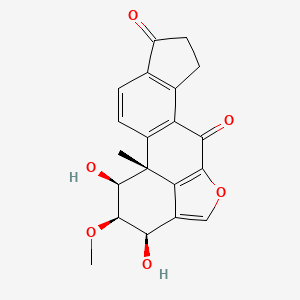
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
